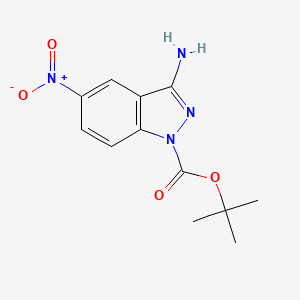

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Descripción general

Descripción

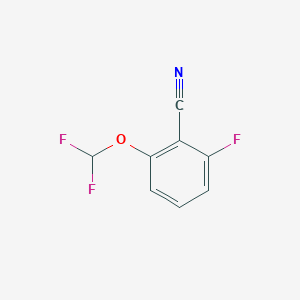

“tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 574729-25-2. It has a molecular weight of 278.27 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of indazole derivatives, such as “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is 1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) .Chemical Reactions Analysis

The synthesis of indazole derivatives involves various chemical reactions. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .Physical And Chemical Properties Analysis

“tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 278.27 .Aplicaciones Científicas De Investigación

I have conducted several searches to find detailed scientific research applications for “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate”, but unfortunately, the information available online is limited. The compound is mentioned in various contexts related to organic synthesis and medicinal chemistry, but specific applications are not detailed in the search results.

- Contacting Manufacturers or Suppliers : Reaching out to chemical suppliers or manufacturers like Sigma-Aldrich or Ambeed may yield technical documents or research papers that detail the applications of this compound.

Safety and Hazards

Direcciones Futuras

Indazole-containing heterocyclic compounds are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted indazoles is of strategic importance .

Propiedades

IUPAC Name |

tert-butyl 3-amino-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUMSXVATBQARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)